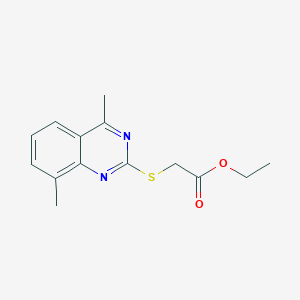![molecular formula C19H18FN3O B14167203 N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide CAS No. 923599-97-7](/img/structure/B14167203.png)
N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide is a compound that belongs to the quinoxaline family, which is known for its diverse biological and pharmaceutical applications. Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have been extensively studied for their potential therapeutic properties .
Vorbereitungsmethoden
The synthesis of N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline core, which is then further functionalized to introduce the 4-fluorophenyl and 2-methylpropyl groups . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is being investigated for its potential use in treating various diseases, including bacterial infections and cancer.
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. The compound induces apoptosis in cancer cells and disrupts bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide is unique due to its specific functional groups, which confer distinct biological activities. Similar compounds include:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: Another anticancer compound.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in animal feed.
These compounds share the quinoxaline core but differ in their functional groups and specific applications.
Eigenschaften
CAS-Nummer |
923599-97-7 |
|---|---|
Molekularformel |
C19H18FN3O |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-[2-(4-fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O/c1-19(2,13-7-9-14(20)10-8-13)12-22-18(24)17-11-21-15-5-3-4-6-16(15)23-17/h3-11H,12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
TYSDIEAIYCBWDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC(=O)C1=NC2=CC=CC=C2N=C1)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


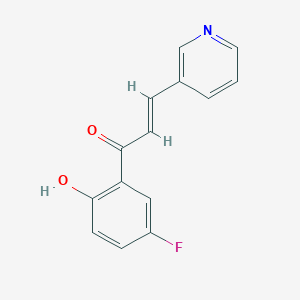
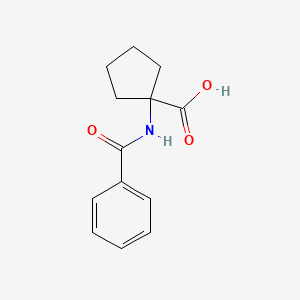
![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)
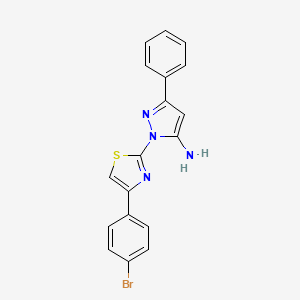

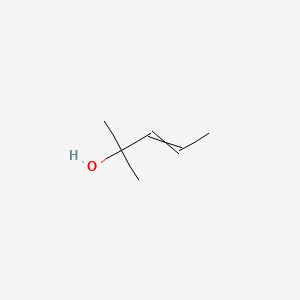
![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)

![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)

![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)

